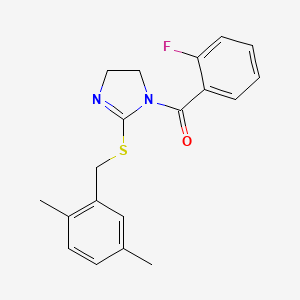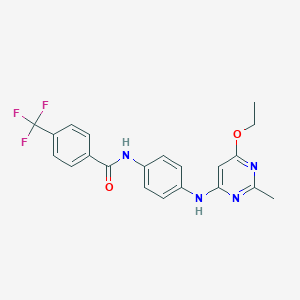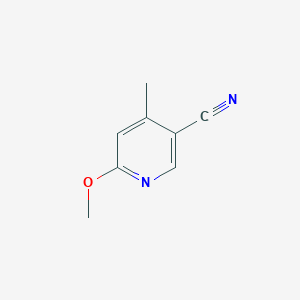![molecular formula C23H23N3O5S2 B2666847 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 877655-89-5](/img/structure/B2666847.png)
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has been focused on the synthesis of novel compounds derived from pyrimidinones and thiazolopyrimidines, which have shown a range of biological activities. These compounds include derivatives of thieno[3,2-d]pyrimidines, which have been explored for their anti-inflammatory, analgesic, and antimicrobial properties. For instance, the synthesis of new thieno[3,2-d]pyrimidine derivatives has been reported, indicating their potential in developing new therapeutic agents with high activity against various biological targets (Abu‐Hashem et al., 2020).
Biological Activities
A significant amount of research has been dedicated to evaluating the biological and pharmacological activities of pyrimidinone and thiazolopyrimidine derivatives. These studies include evaluating antimicrobial activities against various pathogens, suggesting these compounds' potential as new antimicrobial agents. For example, some derivatives have been found to possess good antibacterial and antifungal activities comparable to known drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Antitumor and Anticancer Potential
There has been an exploration of the antitumor and anticancer potential of pyrimidinone and thiazolopyrimidine derivatives. Studies have shown that some of these compounds exhibit potent anticancer activity against various human cancer cell lines, suggesting their potential in cancer therapy. The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been reported, with some compounds displaying activity comparable to the standard drug doxorubicin (Hafez & El-Gazzar, 2017).
Antifungal Effects
The antifungal effects of pyrimidinone and thiazolopyrimidine derivatives have also been studied, with some compounds showing significant activity against fungal pathogens. This research suggests the potential of these compounds in developing new antifungal agents to combat fungal infections (Jafar et al., 2017).
Anticonvulsant Properties
Research into the anticonvulsant properties of pyrimidinone and thiazolopyrimidine derivatives has also been conducted. These studies aim to develop new therapeutic agents for treating epilepsy and other seizure disorders, indicating the diverse therapeutic potential of these compounds (Severina et al., 2020).
Eigenschaften
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-29-16-6-4-5-14(11-16)24-20(27)13-33-23-25-17-9-10-32-21(17)22(28)26(23)15-7-8-18(30-2)19(12-15)31-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCCYHIFFZVDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2666766.png)
![Tert-butyl 4-[(5-ethoxycarbonylfuran-2-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]azepane-1-carboxylate](/img/structure/B2666768.png)
![2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2666769.png)
![ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoyl]oxy}acetyl)amino]benzoate](/img/structure/B2666770.png)
![Ethyl 5-(3-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2666771.png)
![N'-{(E)-[2-(4-chlorophenoxy)phenyl]methylidene}-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2666773.png)

![4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/no-structure.png)


![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2666783.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2666784.png)
